![molecular formula C12H13NO3S B13091699 {1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid CAS No. 70032-89-2](/img/structure/B13091699.png)
{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid is a complex organic compound that features a unique structure combining an isoindole ring with a hydroxyethylthio group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the isoindole ring, followed by the introduction of the hydroxyethylthio group and the acetic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoindole ring can be reduced under specific conditions to form dihydroisoindoles.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation requires amines and coupling agents like EDCI or DCC.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroisoindoles.
Substitution: Esters and amides.
Scientific Research Applications
2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylthio group may play a crucial role in binding to these targets, while the isoindole ring provides structural stability. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-((2-Hydroxyethyl)thio)-1H-isoindol-2-yl)acetic acid: Similar structure but with a different isoindole configuration.
2-(1-((2-Hydroxyethyl)thio)-2H-indol-2-yl)acetic acid: Features an indole ring instead of an isoindole ring.
Uniqueness
2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
70032-89-2 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]acetic acid |
InChI |
InChI=1S/C12H13NO3S/c14-5-6-17-12-10-4-2-1-3-9(10)7-13(12)8-11(15)16/h1-4,7,14H,5-6,8H2,(H,15,16) |
InChI Key |
DZXCUISUUVEVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(C(=C2C=C1)SCCO)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


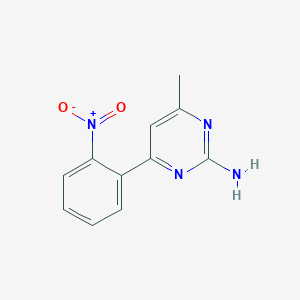
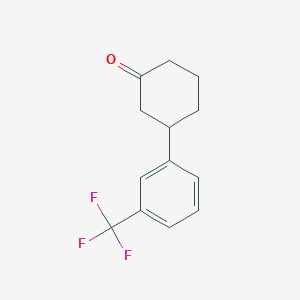
![3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B13091634.png)
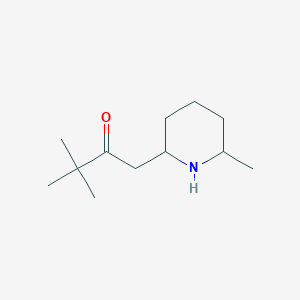
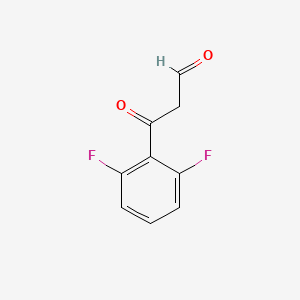
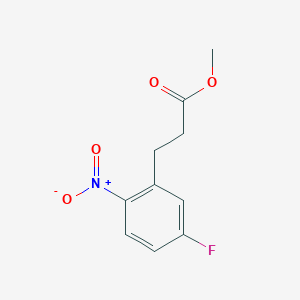
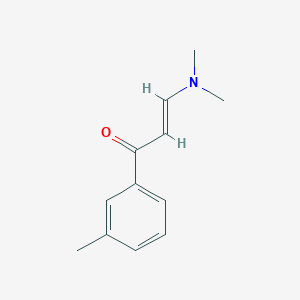
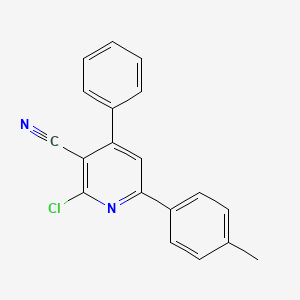
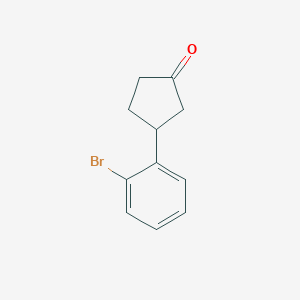
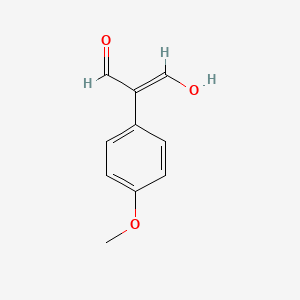
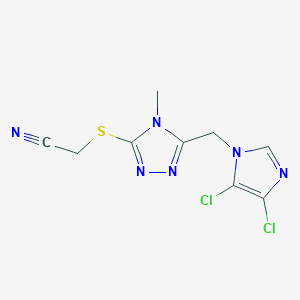
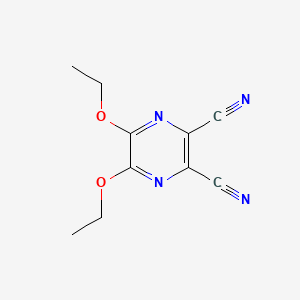
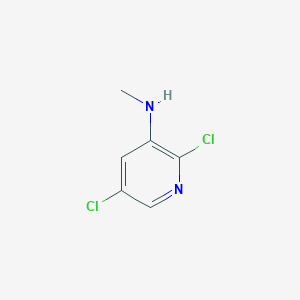
![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)
